molecular formula C10H11N3O B1286930 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine CAS No. 1016705-98-8

5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1286930
CAS RN: 1016705-98-8
M. Wt: 189.21 g/mol
InChI Key: HOSDCDUIGPFCKX-UHFFFAOYSA-N
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Description

5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives can be achieved through various methods. One approach involves the rearrangement of 5-arylisoxazole-3-hydroxamic acids in the presence of aqueous KOH to form 3,4-substituted 1,2,5-oxadiazoles . Another method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is reported using a Ugi-4CR/aza-Wittig sequence, which is a one-pot, four-component condensation reaction that provides an efficient alternative to traditional synthesis methods . Additionally, the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains has been described, where hydrazides are reacted with dodecyl isocyanate followed by cyclization to yield the desired products .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be confirmed through various spectroscopic techniques. For instance, the structure of a 1,3,4-oxadiazole derivative with a 2,5-dimethylphenyl substituent was confirmed by single crystal X-ray analysis . Similarly, the structure of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine was characterized by NMR, IR, DSC, and X-ray crystallography, revealing its orthorhombic space group and intermolecular hydrogen bonding patterns .

Chemical Reactions Analysis

1,3,4-Oxadiazoles can undergo various chemical reactions. For example, the reaction of 1,3,4-oxadiazole-3,4-diamine with 2,5-hexanedione via the Paal–Knorr reaction selectively yields a product with a pyrrol substituent . Additionally, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines produces 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can be influenced by their substituents. For instance, the introduction of a tetrazole moiety can lead to the formation of energetic material precursors with specific crystallographic properties and sensitivity to impact and friction . The presence of long alkyl chains can also affect the lipophilicity and potential biological activity of these compounds, as seen in the moderate dual inhibition of acetyl- and butyrylcholinesterase by certain 5-aryl-1,3,4-oxadiazol-2-amines .

Scientific Research Applications

Therapeutic Applications

Antimicrobial and Anticancer Activities

1,3,4-Oxadiazole derivatives have been extensively researched for their antimicrobial and anticancer properties. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antituberculous, antimalarial, and anticancer effects. The heterocyclic systems containing a 1,3,4-oxadiazole nucleus are particularly significant for their antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities, showcasing the potential for biologically oriented drug synthesis (BIODS) based on hetero derivatives of 1,3,4-oxadiazoles (Karpenko, Panasenko, & Knysh, 2020).

Metal-Ion Sensing and Photoluminescent Applications

1,3,4-Oxadiazoles also find applications in metal-ion sensing due to their high photoluminescent quantum yield and excellent thermal and chemical stability. These properties make 1,3,4-oxadiazole derivatives suitable for use as chemosensors for various metal ions, highlighting their versatility beyond pharmacological applications (Sharma, Om, & Sharma, 2022).

Drug Development and Bioisosteres

The 1,3,4-oxadiazole nucleus is a crucial structural unit in the development of new medicinal agents. Its incorporation into compounds has led to the discovery of drugs with antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic properties. The oxadiazole core acts as a bioisostere for carboxylic acids, carboxamides, and esters, playing a significant role in the rational design of new drug candidates (Rana, Salahuddin, & Sahu, 2020).

Future Directions

The future research directions would depend on the potential applications of this compound. Given its structure, it could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

5-(2,3-dimethylphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-4-3-5-8(7(6)2)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSDCDUIGPFCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NN=C(O2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602669
Record name 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016705-98-8
Record name 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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